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Compound of Interest

Compound Name: 2-Hydrazinobenzothiazole

Cat. No.: B1674376 Get Quote

The 2-hydrazinobenzothiazole scaffold is a prominent heterocyclic structure in medicinal

chemistry, serving as a versatile template for the design of novel therapeutic agents. Analogs of

this compound have demonstrated a broad spectrum of pharmacological activities, including

antimicrobial, anticonvulsant, and enzyme inhibitory effects. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of various 2-hydrazinobenzothiazole
derivatives, supported by experimental data, to assist researchers and drug development

professionals in this field.

Antimicrobial Activity
Derivatives of 2-hydrazinobenzothiazole have been extensively studied for their potential as

antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial

efficacy is significantly influenced by the nature and position of substituents on the

benzothiazole ring and the hydrazone moiety.

Table 1: Comparative Antibacterial Activity of 2-Hydrazinobenzothiazole Analogs
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Compound
Substituent on
Hydrazone

Test Organism
Zone of
Inhibition
(mm)

Reference

M8 Ester derivative E. coli

Moderately

Active (11-20

mm)

[1][2]

M8 Ester derivative S. aureus

Moderately

Active (11-20

mm)

[1][2]

M12
Amino ester

derivative
E. coli

Highly Active

(>20 mm)
[1][2]

M12
Amino ester

derivative
S. aureus

Highly Active

(>20 mm)
[1][2]

124
2,4,6-

trimethylphenyl
B. subtilis 9-11 mm [3]

124
2,4,6-

trimethylphenyl
S. aureus 9-11 mm [3]

125

2,3,5,6-

tetramethylpheny

l

B. subtilis 9-11 mm [3]

125

2,3,5,6-

tetramethylpheny

l

S. aureus 9-11 mm [3]

130a 2,6-disubstituted M. catarrhalis MIC = 4 µg/ml [3]

130b 2,6-disubstituted M. catarrhalis MIC = 4 µg/ml [3]

130c 2,6-disubstituted M. catarrhalis MIC = 4 µg/ml [3]

Experimental Protocol: Antibacterial Activity Assessment (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds is typically evaluated using the agar

well diffusion method.[2] A standardized bacterial suspension is uniformly spread on the
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surface of a sterile nutrient agar plate. Wells of a specific diameter are then created in the agar,

and a defined volume of the test compound solution (at a specific concentration) is added to

each well. The plates are incubated under appropriate conditions, and the diameter of the zone

of inhibition around each well is measured in millimeters. The size of the inhibition zone is

indicative of the compound's antibacterial potency. Standard antibiotics are used as positive

controls.[2][3]

Structure-Activity Relationship Insights:

The introduction of amino ester moieties to the 2-hydrazinobenzothiazole scaffold, as seen

in compound M12, resulted in high antibacterial activity against both Gram-positive (S.

aureus) and Gram-negative (E. coli) bacteria.[1][2]

Substitution with bulky alkyl groups on an attached phenyl ring, such as in compounds 124

and 125, demonstrated good antibacterial activity.[3]

The nature of the substituent at the 2 and 6 positions of the benzothiazole ring also plays a

crucial role in determining the antibacterial spectrum and potency, as evidenced by the

activity of compounds 130a, 130b, and 130c against Moraxella catarrhalis.[3]

Anticonvulsant Activity
Several 2-hydrazinobenzothiazole analogs have been investigated for their anticonvulsant

properties, with promising results in preclinical models of seizures.

Table 2: Anticonvulsant Activity of 2-Hydrazinobenzothiazole Analogs in the

Pentylenetetrazole (PTZ)-Induced Seizure Model
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Compound
Substituent on
Hydrazone

Median Effective
Dose (ED50)
(mg/kg)

Reference

3a 4-Fluorophenyl ≤ 20 [4]

3b 4-Chlorophenyl ≤ 20 [4]

3d 4-Bromophenyl ≤ 20 [4]

3e

4-

(Trifluoromethyl)pheny

l

≤ 20 [4]

3f 4-Methylphenyl ≤ 20 [4]

3k Adamantyl ≤ 20 [4]

3m Adamantyl ≤ 20 [4]

4e Not specified
More active than

Phenytoin
[5]

4h Not specified
More active than

Phenytoin
[5]

4d
o-

methoxybenzaldehyde

More active than

Phenytoin
[6]

4g
o-

methylbenzaldehyde

More active than

Phenytoin
[6]

4h
p-

methylbenzaldehyde

More active than

Phenytoin
[6]

4m p-nitrobenzaldehyde
More active than

Phenytoin
[6]

4n

p-

dimethylaminobenzald

ehyde

More active than

Phenytoin
[6]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
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The anticonvulsant activity is commonly assessed using the pentylenetetrazole (PTZ)-induced

seizure model in mice.[4][5][6] Animals are pre-treated with the test compound at various

doses, typically administered intraperitoneally. After a specific period, a convulsant dose of PTZ

is administered subcutaneously. The animals are then observed for the onset of seizures, and

the ability of the test compound to prevent or delay the seizures is recorded. The median

effective dose (ED50), which is the dose required to protect 50% of the animals from seizures,

is then calculated.[4] Motor impairment is often assessed using the rotarod test to ensure the

anticonvulsant effect is not due to sedation.[4]

Structure-Activity Relationship Insights:

The presence of electron-withdrawing groups (F, Cl, Br, CF3) or a small electron-donating

group (CH3) on the phenyl ring attached to the hydrazone moiety resulted in significant

anticonvulsant activity, with ED50 values ≤ 20 mg/kg.[4]

The incorporation of a bulky adamantyl group also led to potent anticonvulsant effects.[4]

Specific substitutions on the benzaldehyde moiety of acetohydrazones, such as o-methoxy,

o-methyl, p-methyl, p-nitro, and p-dimethylamino groups, were found to be more active than

the standard drug phenytoin.[6]

Enzyme Inhibition
2-Hydrazinobenzothiazole derivatives have also been explored as inhibitors of various

enzymes, including monoamine oxidase (MAO) and carbonic anhydrase (CA).

Table 3: Enzyme Inhibitory Activity of 2-Hydrazinobenzothiazole Analogs
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Compound Target Enzyme IC50 / Ki (µM) Reference

3a hMAO-B IC50: 15.450 [7]

3e hMAO-B IC50: 0.060 [7]

3f hMAO-B IC50: 0.963 [7]

3h hMAO-B IC50: 0.075 [7]

1 hCA I Ki: 4.3 [8]

1 hCA II Ki: 32.1 [8]

1 hCA V Ki: 4.3 [8]

1 hCA XIII Ki: 94.6 [8]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric

method. The assay measures the production of hydrogen peroxide from the oxidative

deamination of a substrate (e.g., p-tyramine) by the MAO enzymes. The reaction is coupled to

the horseradish peroxidase-catalyzed oxidation of a probe (e.g., Amplex Red) to a fluorescent

product (resorufin). The fluorescence is measured, and the IC50 values are calculated by

plotting the percentage of inhibition versus the inhibitor concentration.[7]

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against different human carbonic anhydrase isoforms (hCA I, hCA II, hCA

V, and hCA XIII) is assessed using a stopped-flow CO2 hydrase assay. This method measures

the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by

analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor.[8]

Structure-Activity Relationship Insights:

For MAO-B inhibition, specific substitutions on the heterocyclic aldehyde moiety of the

hydrazone are crucial for high potency, as demonstrated by the low micromolar and even

nanomolar IC50 values of compounds 3e and 3h. These compounds showed selectivity

towards hMAO-B over hMAO-A.[7]
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In the case of carbonic anhydrase inhibition, amino acid-benzothiazole conjugates showed

effective inhibition against hCA V and hCA II, with Ki values in the micromolar range.

Compound 1, in particular, exhibited potent inhibition against multiple CA isoforms.[8]

Synthesis and Workflow Visualizations
General Synthetic Pathway for 2-Hydrazinobenzothiazole Analogs

The synthesis of 2-hydrazinobenzothiazole derivatives often starts from 2-

mercaptobenzothiazole.[1][9] This is then reacted with hydrazine hydrate to form the key

intermediate, 2-hydrazinobenzothiazole.[1][2] This intermediate can then be further reacted

with various electrophiles, such as esters, amino esters, or aldehydes, to generate a diverse

library of analogs.[1][2][9]
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Final Products

2-Mercaptobenzothiazole

2-Hydrazinobenzothiazole

2-Hydrazinobenzothiazole Analogs

Condensation

Hydrazine Hydrate

Esters / Amino Esters / Aldehydes
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Seed cells in 96-well plate

Incubate for 24h

Treat with different concentrations
of 2-hydrazinobenzothiazole analogs

Incubate for 48h

Add MTT solution to each well

Incubate for 4h

Add DMSO to dissolve formazan crystals

Measure absorbance at 570 nm

Calculate IC50 values

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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